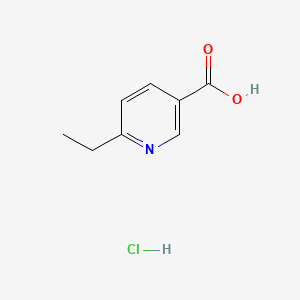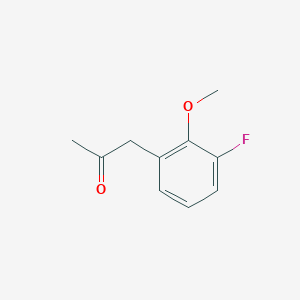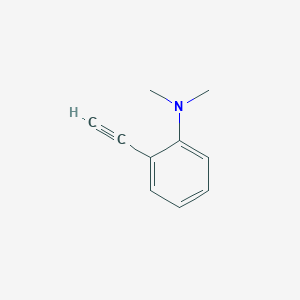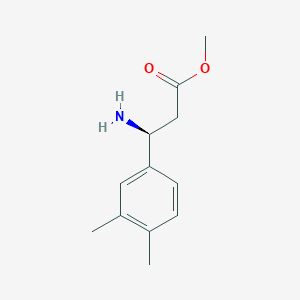![molecular formula C10H17F3N2O5S B13541853 (2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid](/img/structure/B13541853.png)
(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid is a complex organic molecule with potential applications in various scientific fields. This compound features an amino group, a methylsulfanyl group, and a trifluoroacetic acid moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid typically involves multiple steps. One common approach is the coupling of (2S)-2-aminopropanoic acid with (2S)-4-(methylsulfanyl)butanoic acid using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The resulting intermediate is then treated with trifluoroacetic acid to introduce the trifluoroacetyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various acyl derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules, particularly in peptide chemistry.
Biology
In biological research, it can be used to study enzyme-substrate interactions due to its unique functional groups.
Medicine
Industry
Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance binding affinity to certain proteins, while the amino and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-aminopropanoic acid
- (2S)-4-(methylsulfanyl)butanoic acid
- Trifluoroacetic acid
Uniqueness
The combination of these functional groups in a single molecule provides unique chemical properties that are not found in the individual components. This makes (2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C10H17F3N2O5S |
|---|---|
Molecular Weight |
334.31 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H16N2O3S.C2HF3O2/c1-5(9)7(11)10-6(8(12)13)3-4-14-2;3-2(4,5)1(6)7/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);(H,6,7)/t5-,6-;/m0./s1 |
InChI Key |
OWNGUDLABURLFC-GEMLJDPKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13541772.png)
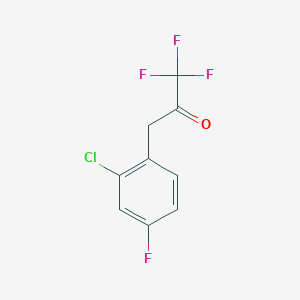





![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid](/img/structure/B13541830.png)


